molecular formula C8H4FN5 B12606404 6-Azido-7-fluoroquinoxaline CAS No. 879010-63-6

6-Azido-7-fluoroquinoxaline

Cat. No.: B12606404
CAS No.: 879010-63-6
M. Wt: 189.15 g/mol
InChI Key: ZIDNWXUOIUPQDS-UHFFFAOYSA-N
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Description

6-Azido-7-fluoroquinoxaline is a heterocyclic compound that features both azido and fluoro functional groups attached to a quinoxaline core. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of azido and fluoro groups in this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 6-fluoroquinoxaline, is reacted with sodium azide under appropriate conditions to introduce the azido group . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of 6-Azido-7-fluoroquinoxaline may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, safety measures must be in place to handle the potentially hazardous azido group.

Chemical Reactions Analysis

Types of Reactions

6-Azido-7-fluoroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Cycloaddition: Reagents such as alkynes or alkenes, often in the presence of a catalyst like copper(I) iodide.

    Substitution: Nucleophiles like amines or thiols, typically in polar aprotic solvents.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Substituted Quinoxalines: Resulting from nucleophilic substitution.

    Amines: Produced by the reduction of the azido group.

Scientific Research Applications

6-Azido-7-fluoroquinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Azido-7-fluoroquinoxaline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azido group can undergo click chemistry reactions, enabling the compound to be used in labeling and tracking studies. The fluoro group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinoxaline: Lacks the azido group, making it less reactive in cycloaddition reactions.

    7-Azidoquinoxaline: Lacks the fluoro group, which may reduce its ability to penetrate cell membranes.

    6-Azidoquinoxaline:

Uniqueness

6-Azido-7-fluoroquinoxaline is unique due to the presence of both azido and fluoro groups, which confer enhanced reactivity and versatility in chemical transformations. This dual functionality makes it a valuable compound for various applications in medicinal chemistry, chemical biology, and material science.

Properties

CAS No.

879010-63-6

Molecular Formula

C8H4FN5

Molecular Weight

189.15 g/mol

IUPAC Name

6-azido-7-fluoroquinoxaline

InChI

InChI=1S/C8H4FN5/c9-5-3-7-8(12-2-1-11-7)4-6(5)13-14-10/h1-4H

InChI Key

ZIDNWXUOIUPQDS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(C(=CC2=N1)N=[N+]=[N-])F

Origin of Product

United States

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